Isobutyl urethane

Description

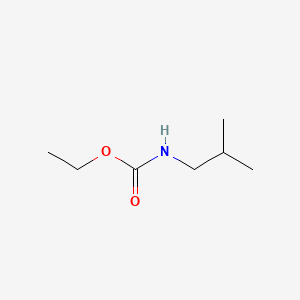

Structure

2D Structure

3D Structure

Properties

CAS No. |

539-89-9 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl N-(2-methylpropyl)carbamate |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |

InChI Key |

XHQBGKPHDZWOHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(C)C |

Origin of Product |

United States |

Historical Trajectories and Evolving Research Paradigms in Carbamate Chemistry

The journey of carbamates, the class of compounds to which isobutyl urethane (B1682113) belongs, has its roots in the 19th century with the isolation of the naturally occurring carbamate (B1207046) alkaloid, physostigmine, from the Calabar bean in 1864. mhmedical.cominchem.org This discovery laid the groundwork for the synthesis of aliphatic esters of carbamic acid in the 1930s, initially leading to the development of carbamate fungicides. mhmedical.com The versatility of the urethane linkage, also known as a carbamate group in organic chemistry, became increasingly apparent, paving the way for the creation of a vast array of synthetic carbamates. mhmedical.comtaylorandfrancis.com

Early research into carbamate synthesis involved methods like the Hofmann and Curtius rearrangements, which utilize primary carboxamides and acyl azides, respectively, to form isocyanate intermediates that can then react with alcohols to produce carbamates. scielo.br These foundational techniques have been refined over the years, reflecting a continuous evolution in synthetic strategies within carbamate chemistry.

Contemporary Significance of Isobutyl Urethane Within Urethane and Polymer Science

In the realm of modern materials science, isobutyl urethane (B1682113) and related urethane structures are integral to the synthesis of polyurethanes. researchgate.netmdpi.com Polyurethanes are a highly versatile class of polymers with applications spanning from flexible and rigid foams to elastomers, coatings, and adhesives. researchgate.netmdpi.comacs.org The properties of these materials can be finely tuned by carefully selecting the starting materials, primarily polyols and isocyanates. researchgate.netmdpi.com

Isobutyl urethane itself, with the chemical formula C₅H₁₁NO₂, is recognized as an intermediate in the synthesis of various organic compounds. ontosight.ai Its structure, featuring an isobutyl group attached to a carbamate (B1207046) functional group, dictates its reactivity and utility in organic synthesis. ontosight.ai In polymer science, the principles underlying the formation of the urethane linkage in this compound are fundamental to creating complex polyurethane architectures. For instance, hybrid polyurethanes have been synthesized by polymerizing a bishydroxy-functionalized open-cage silsesquioxane with various diisocyanates, including those with isobutyl groups. rsc.org These materials exhibit unique properties such as high optical transparency and surface hydrophobicity. rsc.org

The broader field of polyurethane research is currently focused on enhancing sustainability. researchgate.netdatahorizzonresearch.com This includes the development of bio-based polyurethanes derived from renewable resources like vegetable oils and the creation of more efficient recycling methods for polyurethane waste. mdpi.commdpi.com

Methodological Advancements Driving Research in Urethane Systems

Conventional Synthetic Pathways to Urethane Formation

Isocyanate-Alcohol Addition Reactions and Their Derivatives

The cornerstone of polyurethane and, by extension, this compound synthesis is the addition reaction between an isocyanate and an alcohol. vaia.comacs.org This reaction is characterized by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O). vaia.com This initial attack forms an unstable tetrahedral intermediate, which then undergoes a proton transfer from the alcohol's oxygen to the isocyanate's nitrogen, yielding the stable urethane linkage (R-NH-CO-OR'). vaia.comresearchgate.net

The reactivity of the components plays a significant role in the reaction rate. Isocyanates with electron-withdrawing groups, such as aromatic isocyanates, are generally more reactive than aliphatic ones. ugent.be Similarly, primary alcohols react faster than secondary and tertiary alcohols due to reduced steric hindrance. ugent.be The reaction can proceed without a catalyst, but it is often slow. acs.orgacs.org To achieve practical reaction rates and high molecular weight polymers, catalysts are frequently employed. acs.org

A variation of this fundamental reaction involves the use of diisocyanates and diols (or polyols) to produce polyurethanes. acs.orgacs.org The principles of the isocyanate-alcohol addition remain the same, but the bifunctional nature of the monomers allows for the formation of long polymer chains. mdpi.com

Role of Isobutyl Chloroformate in Urethane-Related Synthesis and Peptide Coupling Side Reactions

Isobutyl chloroformate is a key reagent in an alternative pathway to urethane synthesis, particularly in the context of peptide chemistry. It serves as an activating agent for carboxylic acids, including N-protected amino acids. The process involves the reaction of the N-protected amino acid with isobutyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine or triethylamine (B128534), to form a mixed carboxylic-carbonic anhydride (B1165640). google.comcdnsciencepub.com This activated intermediate is then susceptible to nucleophilic attack by an amino group (from an amino acid ester, for instance) to form a peptide bond.

However, a significant side reaction in this process is the formation of a urethane by-product. cdnsciencepub.comsci-hub.se This occurs when the mixed anhydride undergoes decomposition or rearrangement, or if the attacking nucleophile is an alcohol. The formation of the urethane by-product is particularly prevalent with sterically hindered amino acids. cdnsciencepub.comcdnsciencepub.com The choice of tertiary amine and solvent can significantly influence the extent of this side reaction. cdnsciencepub.comcdnsciencepub.com For example, using N-methylpiperidine in dichloromethane (B109758) has been shown to minimize urethane formation, while triethylamine in the same solvent can lead to higher amounts of the urethane by-product. cdnsciencepub.comcdnsciencepub.com The mechanism of this side reaction is thought to involve the formation of a symmetrical anhydride from the amino acid in the initial activation step, which then leads to the urethane. sci-hub.se

Catalytic Approaches in Urethane Synthesis

Catalysts are crucial for controlling the rate and selectivity of urethane formation reactions. They can be broadly categorized into organocatalysts and metal-based catalysts. siliconeoil.com.cn

Organocatalysis Mechanisms in Urethane Formation

Organocatalysts are metal-free organic molecules that can accelerate the isocyanate-alcohol reaction. They generally operate through two primary mechanisms: nucleophilic activation (base catalysis) or electrophilic activation (acid catalysis). acs.orgcore.ac.uk

In nucleophilic activation , a basic organocatalyst, such as a tertiary amine, activates the alcohol by forming a hydrogen-bonded complex. This increases the nucleophilicity of the alcohol, making it more reactive towards the isocyanate. ugent.be

In electrophilic activation , an acidic organocatalyst activates the isocyanate by protonating the nitrogen or oxygen atom of the isocyanate group. This increases the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the alcohol. acs.orgcore.ac.uk Some studies suggest a dual hydrogen-bonding mechanism where the catalyst interacts with both the isocyanate and the alcohol. core.ac.uk Organic acids like sulfonic acids have been found to be highly effective, sometimes even more so than traditional tin-based catalysts. researchgate.net

Tertiary Amine Catalysis and Specific Catalytic Agents

Tertiary amines are widely used as catalysts in polyurethane synthesis. gvchem.comtopicsonchemeng.org.my Their catalytic activity is influenced by their basicity and the steric hindrance around the nitrogen atom. gvchem.com Generally, higher basicity and lower steric hindrance lead to higher catalytic activity. gvchem.com

Common tertiary amine catalysts include:

Triethylenediamine (TEDA or DABCO) : A highly active and widely used catalyst, often in combination with other catalysts. gvchem.comgvchem.com

N-Alkylmorpholines : Such as N-ethylmorpholine, are effective catalysts, particularly for flexible polyester (B1180765) polyurethane foams. gvchem.com

Bis(2-dimethylaminoethyl) ether : Often used in the production of flexible polyurethane foams. gvchem.com

Dimethylethanolamine : Another common catalyst for polyurethane foams. topicsonchemeng.org.my

The mechanism of tertiary amine catalysis is generally believed to involve the formation of a complex with either the alcohol or the isocyanate, activating it for the reaction. acs.orgmdpi.com Some research suggests that tertiary amine catalysts can act synergistically when used in combination. topicsonchemeng.org.my

Organotin and Other Metal-Based Catalysis

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have long been the industry standard for catalyzing the urethane reaction due to their high efficiency. researchgate.netbdmaee.net They are effective for both aliphatic and aromatic isocyanates. researchgate.net The catalytic mechanism of organotin compounds is complex and can depend on the solvent and the nature of the isocyanate. One proposed mechanism involves the formation of an organotin alkoxide intermediate by reaction with the alcohol. This alkoxide then reacts with the isocyanate in an "insertion mechanism" to form the urethane and regenerate the catalyst. rsc.orgpsu.edu

Due to the toxicity of organotin compounds, there is a significant research effort to find less harmful alternatives. bdmaee.netrsc.org Other metal-based catalysts that have been investigated include:

Bismuth compounds : Bismuth octoates and neodecanoates are known alternatives, although their catalytic activity can be lower than organotins. rsc.org Their activity can be enhanced by the addition of lithium carboxylates. rsc.org

Zinc compounds : These are often used to catalyze crosslinking reactions in polyurethane synthesis. reaxis.com

Zirconium compounds : Have been reported as efficient catalysts for preparing polyurethane foam. researchgate.net

Iron compounds : Iron complexes with organic ligands are being explored as a low-toxicity, abundant alternative to organotin catalysts. bdmaee.net

Copper compounds : Copper-based catalysts, sometimes derived from recycled materials, have shown promise as effective and economical alternatives to DBTDL. rsc.org

Table of Research Findings on Urethane Synthesis Catalysis

Table of Compound Names

Isocyanate-Free Synthesis Routes to Carbamate (B1207046) Compounds

The synthesis of carbamates, including this compound, has traditionally relied on the use of isocyanates. However, due to the toxicity of isocyanates and their precursor, phosgene (B1210022), significant research has been directed towards developing isocyanate-free synthetic routes. acs.orgglobaljournals.orgpolymerexpert.fr These alternative methods are central to the advancement of "green" chemistry. mdpi.com

Several prominent isocyanate-free strategies have emerged:

Reaction of Cyclic Carbonates with Amines: A widely adopted method involves the reaction of cyclic carbonates with amines to produce hydroxyurethanes. globaljournals.orgpolymerexpert.fr This aminolysis reaction is chemoselective and can be performed under less stringent conditions, even in the presence of water, without generating unwanted side reactions. polymerexpert.fr The process typically begins with the synthesis of cyclic carbonates, often through the catalytic incorporation of carbon dioxide (CO₂) into epoxides at elevated temperature and pressure. globaljournals.orgpolymerexpert.fr For example, a study on the synthesis of non-isocyanate polyurethanes (NIPUs) from catechin (B1668976) involved reacting a cyclic carbonate derivative with butylamine (B146782) in methanol (B129727) at 80°C for 8 hours to yield the corresponding carbamate. techscience.comresearchgate.net

Transcarbamoylation and Related Reactions: This approach avoids phosgene by using urea (B33335) or its derivatives as the carbonyl source. mdpi.com The reaction of alcohols with urea, catalyzed by species like indium triflate, can produce primary carbamates in good to excellent yields. organic-chemistry.org Similarly, tin-catalyzed transcarbamoylation using methyl carbamate or phenyl carbamate as the carbamoyl (B1232498) donor has proven effective for reacting with primary and secondary alcohols. organic-chemistry.org The urea method is noted for its potential to achieve "zero emission" synthesis, as its byproducts (alcohol and ammonia) can be recycled as raw materials. acs.org

Direct Synthesis from Carbon Dioxide: Direct routes using carbon dioxide as a cheap, abundant, and safe C1 source are highly attractive. mdpi.comaist.go.jp One innovative process involves reacting CO₂ with an amine and a tin alkoxide, such as dibutyltin dimethoxide, to synthesize urethanes directly with high yields. aist.go.jp For instance, reacting aniline (B41778) with CO₂ (5 MPa) and dibutyltin dimethoxide at 150°C for just 20 minutes yielded the corresponding aromatic urethane. aist.go.jp Another metal-free approach generates an isocyanate in situ from an arylamine and CO₂ in the presence of a base like DBU; the intermediate is then trapped by an alcohol to form the carbamate. acs.org

Rearrangement Reactions: Classic reactions like the Lossen, Hofmann, and Curtius rearrangements produce an isocyanate intermediate, which can be trapped by an alcohol. organic-chemistry.orgmdpi.com While these methods traditionally involve the in situ generation of isocyanates, they are considered valuable phosgene-free pathways. For example, carbonyldiimidazole can mediate the Lossen rearrangement of hydroxamic acids to isocyanates, which can then be captured by nucleophiles to form carbamates. organic-chemistry.org

The following table summarizes and compares various isocyanate-free synthesis strategies.

Table 1: Comparison of Isocyanate-Free Carbamate Synthesis Routes

| Method | Key Reactants | Typical Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Cyclic Carbonate Aminolysis | Cyclic Carbonate, Amine | Often catalyst-free or base-catalyzed | Not sensitive to moisture; forms hydroxyurethanes. | globaljournals.orgpolymerexpert.frtechscience.com |

| Urea-Alcohol Reaction | Urea, Alcohol | Indium triflate | Uses inexpensive and safe reactants. | mdpi.comorganic-chemistry.org |

| Direct CO₂ Utilization | CO₂, Amine, Alcohol (or Tin Alkoxide) | Tin alkoxides; DBU/dehydrating agent | Valorization of CO₂; atom-economical. | aist.go.jpacs.org |

| Transcarbamoylation | Alcohol, Phenyl Carbamate | Tin-based catalysts | Broad functional group tolerance. | organic-chemistry.org |

Directed Synthesis of this compound Derivatives and Structural Analogues

The directed synthesis of derivatives and structural analogues of this compound allows for the fine-tuning of molecular properties for specific applications. This can be achieved by modifying the alcohol or amine/isocyanate component of the molecule.

A key method for creating such derivatives involves the reaction of a polyol with various isocyanates. For example, derivatives of Bis-GMA, a common dental monomer, were synthesized by reacting its hydroxyl groups with a series of n-alkyl isocyanates (ethyl, n-propyl, n-butyl, n-hexyl, and n-octyl) in the presence of dibutyltin dilaurate as a catalyst. nist.govnih.gov This approach effectively creates a series of structural analogues where the pendant alkyl urethane chain length is varied, leading to predictable changes in physicochemical properties like viscosity and hydrophobicity. nist.govnih.gov As the alkyl chain length increased, the viscosity of the resulting monomer decreased. nih.gov

Another important synthetic tool is the use of isobutyl chloroformate. In peptide synthesis, isobutyl chloroformate is used to activate N-alkoxycarbonylamino acids by forming a mixed carboxylic-carbonic acid anhydride. cdnsciencepub.comresearchgate.net A common side reaction in this process is the formation of a urethane, which in this context is an this compound derivative. cdnsciencepub.comresearchgate.net Studies have shown that the formation of this urethane byproduct is highly dependent on the reaction conditions, particularly the choice of tertiary amine base and solvent. cdnsciencepub.com This side reaction can be exploited or minimized to direct the synthesis towards either the desired peptide or the urethane derivative.

The table below, based on data from the synthesis of Bis-GMA derivatives, illustrates how structural changes affect monomer properties.

Table 2: Physicochemical Properties of Bis-GMA Urethane Derivatives

| Pendant Alkyl Group | Viscosity (Pa·s) | Refractive Index | Polymer Flexural Strength (MPa) |

|---|---|---|---|

| None (Bis-GMA) | 1200 | 1.549 | 104 ± 6 |

| Ethyl | 105 | 1.541 | 78 ± 4 |

| n-Propyl | 48 | 1.537 | 72 ± 4 |

| n-Butyl | 29 | 1.533 | 66 ± 3 |

| n-Hexyl | 19 | 1.528 | 56 ± 3 |

| n-Octyl | 11 | 1.523 | 45 ± 2 |

Data adapted from studies on Bis-GMA derivatives synthesized by reacting Bis-GMA with various n-alkyl isocyanates. nist.govnih.gov

Optimization of Synthetic Conditions for Targeted Urethane Formation

Achieving high yield and selectivity in urethane synthesis requires careful optimization of various reaction parameters. The choice of catalyst, temperature, solvent, and reactant concentration all play critical roles in directing the reaction toward the desired carbamate product and minimizing byproducts. cdnsciencepub.comcsic.es

Catalyst Selection: Catalysis is crucial for controlling the rate of urethane formation. acs.org Commonly used catalysts include organotin compounds (e.g., dibutyltin dilaurate), tertiary amines, and organic acids. osti.govmdpi.comresearchgate.net Organotin catalysts are highly effective for the alcohol-isocyanate reaction. acs.org Tertiary amines are also widely used, but their effectiveness can vary significantly. cdnsciencepub.com For instance, in mixed anhydride synthesis using isobutyl chloroformate, N-methylpiperidine was found to be a superior base to N-methylmorpholine in tetrahydrofuran (B95107) for minimizing urethane byproduct formation. cdnsciencepub.com More recently, strong organic acids like trifluoromethanesulfonic acid have been studied and shown to be effective catalysts for urethane formation, offering a metal-free alternative. mdpi.com Certain metal salts, such as those of zinc and iron, have also been patented for their ability to increase the rate of carbamylation while decreasing byproduct formation compared to traditional catalysts. google.com

Temperature and Reaction Time: Reaction temperature significantly influences reaction kinetics. csic.es While higher temperatures generally accelerate the reaction, they can also promote side reactions like the disproportionation of mixed anhydrides, leading to increased urethane byproduct formation. cdnsciencepub.com A statistical experimental design approach to optimize poly(ester-urethane) synthesis found that both temperature and reaction time were significant factors, and identified crucial interactions between them. csic.es For example, at a fixed reaction time, varying the temperature within a certain range (e.g., 50°C to 61°C) did not significantly alter the molecular weight, but longer reaction times (8 hours vs. 1 hour) produced much higher molecular weight polymers. csic.es

Solvent and Reagent Concentration: The solvent medium can have a profound impact on the reaction outcome. cdnsciencepub.com In the context of mixed anhydride couplings, tetrahydrofuran (THF) was found to be a better solvent than halogen-containing ones for reducing side reactions. cdnsciencepub.com The combination of tertiary amine and solvent is of prime importance in dictating the amount of urethane generated. cdnsciencepub.com Reagent concentration is another key variable. A study optimizing polyurethane synthesis found that higher concentrations led to more viscous but still processable resins. osti.gov The optimal conditions identified in one study for achieving high molecular weight poly(ester-urethanes) were a temperature of 61°C, a reaction time of 8 hours, a molal concentration of 0.176, and chloroform (B151607) as the solvent. csic.es

The following table presents data on how the choice of a tertiary amine base affects urethane formation during a mixed anhydride coupling reaction.

Table 3: Effect of Tertiary Amine on Urethane Formation in THF

| Tertiary Amine | Peptide Yield (%) | Urethane Yield (%) |

|---|---|---|

| N-Methylpiperidine | 98.1 | 1.9 |

| N-Methylmorpholine | 96.5 | 3.5 |

| Triethylamine | 93.0 | 7.0 |

Data from the coupling of Boc-Ile-OH with H-Lys(Z)-OMe using isobutyl chloroformate in Tetrahydrofuran (THF) at -15°C. cdnsciencepub.com

Fundamental Reaction Mechanisms of Urethane Linkage Formation

The reaction between an isocyanate and an alcohol to form a urethane linkage is a cornerstone of polyurethane chemistry. kuleuven.beacs.org The nucleophilic alcohol attacks the electrophilic carbon of the isocyanate group. mdpi.com This is followed by the transfer of a proton from the alcohol's hydroxyl group to the isocyanate's nitrogen atom, resulting in the stable urethane bond. acs.org This fundamental transformation can proceed through different mechanistic pathways.

The formation of the urethane linkage has been proposed to occur through either a concerted or a stepwise mechanism. researchgate.net

Concerted Mechanism: In a concerted reaction, all bond-forming and bond-breaking events occur within a single transition state, without the formation of a stable intermediate. quora.com For urethane formation, this implies that the nucleophilic attack of the alcohol on the isocyanate carbon and the subsequent proton transfer happen simultaneously. mdpi.comresearchgate.net Computational studies suggest that the catalyst-free reaction between an isocyanate and an alcohol proceeds via a concerted mechanism where a reactant complex is initially formed. mdpi.com In the transition state, the isocyanate's N=C=O group bends, which activates the carbon for the formation of the new C-O bond, while the H-O bond of the alcohol breaks and the N-H bond forms. mdpi.com

Stepwise Mechanism: A stepwise reaction involves two or more distinct steps, characterized by the formation of one or more intermediates. ucla.edu In the context of urethane synthesis, a stepwise pathway could involve the initial nucleophilic attack of the alcohol on the isocyanate's carbonyl carbon to form a tetrahedral intermediate. This intermediate would then undergo a subsequent proton transfer to yield the final urethane product. researchgate.net Some computational studies on related cycloaddition reactions involving isocyanates have shown a shift from a concerted to a stepwise mechanism with increasing solvent polarity. csic.es A proposed two-step mechanism for urethane formation in the presence of excess isocyanate suggests that an allophanate (B1242929) can act as an intermediate. nih.govresearchgate.net

The prevailing mechanism can be influenced by factors such as the specific reactants, solvent polarity, and the presence of catalysts.

To enhance the reaction rate and control the synthesis of polyurethanes, catalysts are frequently employed. These catalysts function by activating either the nucleophile (the alcohol) or the electrophile (the isocyanate). acs.orgacs.org

Nucleophilic Activation: Basic catalysts, such as tertiary amines, activate the alcohol. acs.orgacs.orgl-i.co.uk The catalyst interacts with the alcohol, increasing the nucleophilicity of the oxygen atom. acs.orgupc.edu For instance, the lone pair of electrons on the nitrogen of a tertiary amine can polarize the O-H bond of the alcohol, making the oxygen a more potent nucleophile for attacking the isocyanate carbon. acs.org While the exact mechanism of activation by catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) is still debated, one proposal involves the formation of a complex between the alcohol and the catalyst, followed by the attack of this complex on the isocyanate. mdpi.com

Electrophilic Activation: Acidic catalysts, including organotin compounds and strong organic acids, activate the isocyanate group. acs.orgacs.orgebrary.net Lewis acids, for example, can coordinate with the oxygen or nitrogen atom of the isocyanate. upc.edu This coordination withdraws electron density from the isocyanate's carbon atom, making it more electrophilic and thus more susceptible to attack by the alcohol. acs.orgebrary.net Some organic acids are believed to operate through a dual-activation mechanism, where they simultaneously activate the isocyanate electrophilically and the alcohol nucleophilically via hydrogen bonding. psu.eduresearchgate.net

The choice of activation strategy depends on the specific requirements of the synthesis, including the desired reaction rate and selectivity.

Investigation of Side Reactions and By-Product Formation

During the synthesis of this compound, several side reactions can occur, leading to the formation of by-products that can affect the properties of the final material. These reactions are often influenced by temperature and the presence of excess isocyanate. ebrary.net

The primary reaction in urethane synthesis is the acylation of the alcohol by the isocyanate. However, the urethane product itself contains a reactive N-H group that can further react with another isocyanate molecule, especially at elevated temperatures or with an excess of isocyanate. ebrary.net This leads to the formation of allophanates, which introduces branching or cross-linking into the polymer structure. ebrary.netresearchgate.net

Allophanates: Allophanates are formed from the reaction of an isocyanate with a urethane linkage. ebrary.netresearchgate.net This reaction is typically reversible and occurs at temperatures above 100°C. ebrary.netresearchgate.net The active hydrogen on the urethane's nitrogen atom reacts with the isocyanate group. ebrary.net The formation of allophanates can be intentionally promoted to introduce cross-links and modify the mechanical properties of the resulting polyurethane. ebrary.net Mechanistic studies have suggested that allophanate can also be a transient intermediate in certain pathways to urethane formation. nih.govrsc.org

Biurets: Biurets are formed when an isocyanate reacts with a urea linkage. uc.edu Urea linkages are themselves formed from the reaction of an isocyanate with an amine. wikipedia.org In polyurethane systems, amines can be generated in situ if water is present, as water reacts with isocyanates to form an unstable carbamic acid that decomposes into an amine and carbon dioxide. l-i.co.ukwikipedia.org The resulting amine can then react with another isocyanate to form a urea, which can subsequently react with yet another isocyanate to form a biuret (B89757) linkage. researchgate.netuc.edu This reaction is also favored at higher temperatures. researchgate.net Studies on the thermal decomposition of ureas have shown that they can react with isocyanates to form biurets. nih.gov

Kinetic Studies and Reaction Rate Determinants in Urethane Synthesis

The rate of this compound formation is influenced by a variety of factors, including the structure of the reactants, catalyst type and concentration, and solvent properties. Kinetic studies are essential for understanding and controlling the reaction.

The uncatalyzed reaction between an isocyanate and an alcohol is generally considered to follow second-order kinetics. scientific.netscientific.net However, the reaction can be complex, with evidence for auto-catalysis by the alcohol reactant and the urethane product. ugent.beethz.ch

Key determinants of the reaction rate include:

Reactant Structure: The steric and electronic properties of both the isocyanate and the alcohol play a significant role. Electron-withdrawing groups on the isocyanate generally increase its reactivity, while bulky substituents on either reactant can decrease the reaction rate due to steric hindrance. ugent.bepoliuretanos.netresearchgate.net Primary alcohols are typically more reactive than secondary alcohols. ugent.beresearchgate.net

Catalysts: Catalysts can dramatically accelerate the reaction rate. scientific.netscientific.net The rate enhancement depends on the type and concentration of the catalyst. scientific.netmdpi.com The catalytic activity of tertiary amines, for instance, is influenced by their basicity and the steric accessibility of the nitrogen atom. l-i.co.uk

Solvent Effects: The solvent can influence the reaction rate through its polarity and its ability to form hydrogen bonds. ethz.chresearchgate.net Reactions in non-polar solvents are often faster than in polar ones. ethz.ch

Temperature: As with most chemical reactions, the rate of urethane formation increases with temperature. The activation energy for the reaction can vary depending on the specific system and the presence of catalysts. researchgate.netresearchgate.netrug.nl

Table of Reaction Rate Data for Phenyl Isocyanate Reactions

| Reactant | Solvent | Temperature (°C) | Rate Constant (L mol⁻¹ min⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Butan-1-ol | Toluene (B28343) | 30-60 | - | - | researchgate.net |

| 2-Butanol | Xylene | - | 1.0 x 10⁻³ | 52 | researchgate.net |

| Methanol | Various | 20 | Varies 71-fold | - | researchgate.net |

Table of Relative Reaction Rates of Isocyanates

| Active Hydrogen Compound | Relative Reaction Rate (Uncatalyzed at 25°C) | Reference |

|---|---|---|

| Primary Amine | 100 | uc.edu |

| Primary Alcohol | 1 | uc.edu |

| Water | 0.4 | uc.edu |

| Secondary Alcohol | 0.3 | ugent.be |

| Urea | 0.1 | uc.edu |

| Urethane | 0.005 | ebrary.net |

Influence of Solvent Environment on Reaction Mechanisms and Kinetics

The solvent in which the formation of this compound occurs plays a critical role in dictating both the speed of the reaction (kinetics) and the specific pathway it follows (mechanism). The choice of solvent can influence reactant solubility, the state of reactant association (e.g., whether alcohol molecules are monomeric or form hydrogen-bonded aggregates), and the stabilization of charged intermediates and transition states. cdnsciencepub.commdpi.com The reaction rate constant for urethane formation is known to be strongly dependent on the solvent used. mdpi.com

Research into the formation of analogous urethanes, such as the reaction between phenyl isocyanate and various alcohols, provides significant insight into these solvent effects. The reaction is generally understood to follow second-order kinetics, but the observed rate constants can vary dramatically with the solvent environment. yok.gov.tr

Detailed Research Findings:

Non-Polar Solvents: In non-polar solvents like benzene (B151609) or dibutyl ether, the reaction rate is influenced by the state of the alcohol molecules. For instance, an increased rate in benzene solution compared to dibutyl ether solution has been attributed to a higher concentration of monomeric alcohol molecules, which are more reactive. cdnsciencepub.com In contrast, alcohols can form less reactive, hydrogen-bonded aggregates in other environments. The solvent can also stabilize the intermediate complex; for example, toluene is considered to provide better stabilization for the intermediate complex compared to xylene. nih.gov Studies comparing toluene to the green solvent limonene (B3431351) for the reaction of 1-butanol (B46404) and phenyl isocyanate found that the kinetic rate coefficients were significantly larger in limonene at 20 °C, suggesting it is a more favorable solvent for this specific urethane formation. ugent.be

Polar Aprotic Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are also commonly used. yok.gov.trugent.begoogle.com When DMF was used as the solvent for polyurethane synthesis, the reaction rate was observed to be much higher than in bulk or in other solvents. yok.gov.tr However, this increased rate was accompanied by a strong deviation from second-order linearity, indicating the presence of side reactions. yok.gov.tr Theoretical studies on the reaction between phenyl isocyanate and 1-propanol (B7761284) show that switching the solvent from the alcohol itself (protic) to THF (polar aprotic) significantly lowers the relative energies of the stationary points in the reaction pathway. mdpi.com Kinetic modeling of the reaction between 1-butanol and phenyl isocyanate in dichloromethane (DCM) has been used to determine rate coefficients for various competing reaction pathways, including those catalyzed by the alcohol and the urethane product. ugent.be

Protic Solvents and Alcohol Catalysis: The alcohol reactant (isobutanol in this case) can itself act as a solvent and a catalyst. cdnsciencepub.com A mechanism proposed by Baker et al. suggests that the alcohol facilitates the reaction through its basic oxygen atom, forming an initial complex with the isocyanate. cdnsciencepub.comugent.be This alcohol-catalyzed pathway is crucial, and its significance is dependent on the initial alcohol concentration. ugent.be Computational studies have confirmed that a second alcohol molecule can have a catalytic effect, creating a transition state that leads to the urethane product. mdpi.com In an excess of alcohol, this catalyzed route can be dominant. mdpi.com The viscosity of the solvent can also play a role; higher viscosity can lower the diffusion of reactants, negatively impacting the reaction rate. ugent.be

The effect of the solvent environment on reaction kinetics is quantitatively illustrated in the tables below, which compile data from studies on analogous urethane systems.

| Alcohol | Solvent | Temperature (°C) | Parameter | Value | Source |

|---|---|---|---|---|---|

| 2-Butanol | Xylene | N/A | Activation Energy (Ea) | 41 kJ/mol | nih.gov |

| 2-Butanol | None (neat) | N/A | Activation Energy (Ea) | 52 kJ/mol | nih.gov |

| 1-Butanol | Toluene | 20 | Rate Constant (k) | 1.37 x 10-4 L mol-1s-1 | ugent.be |

| 1-Butanol | Limonene | 20 | Rate Constant (k) | Significantly larger than in toluene | ugent.be |

| 1-Propanol | 1-Propanol (excess) | N/A | Activation Energy (Ea) | 35.4 kJ/mol (Calculated) | mdpi.com |

Further demonstrating the profound impact of the solvent, a study on the sparteine-mediated lithiation of isobutyl carbamate, a reaction involving the carbamate functional group, showed significant variation in reaction times depending on the solvent used.

| Solvent | Half-Life (t1/2) in minutes | Source |

|---|---|---|

| Toluene | 66 | acs.org |

| tert-Butyl methyl ether (TBME) | 43 | acs.org |

| Diethyl ether (Et2O) | 33 | acs.org |

These findings collectively underscore that the solvent is not merely an inert medium but an active participant in the formation of this compound, influencing reaction rates and potentially altering the mechanistic landscape. cdnsciencepub.commdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Isobutyl Urethane Systems

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the specific chemical bonds within a molecule. It is particularly effective for identifying functional groups and monitoring chemical reactions, such as the formation of urethane (B1682113) linkages.

FTIR spectroscopy is a cornerstone technique for the analysis of polyurethanes and related systems. The formation of the urethane linkage from an isocyanate and an alcohol results in a distinctive set of absorption bands in the infrared spectrum. A key indicator of a complete urethane reaction is the disappearance of the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O), which typically appears around 2250–2280 cm⁻¹. spectroscopyonline.comidosi.org

The formation of the urethane group itself gives rise to several characteristic peaks. The N-H stretching vibration is observed in the region of 3250–3340 cm⁻¹. spectroscopyonline.comnih.gov The carbonyl (C=O) stretching vibration of the urethane group is particularly sensitive to its environment, especially hydrogen bonding. spectroscopyonline.com Non-hydrogen-bonded ("free") carbonyl groups typically absorb at higher wavenumbers (1720–1740 cm⁻¹), while carbonyl groups engaged in hydrogen bonding with N-H groups absorb at lower wavenumbers (1701–1720 cm⁻¹). spectroscopyonline.comresearchgate.net

Other important vibrations include the N-H in-plane bending, often coupled with C-N stretching (Amide II band), which appears around 1520–1540 cm⁻¹. spectroscopyonline.comnih.govthermofisher.com Additionally, a strong peak associated with the C-O stretching vibration within the urethane linkage is found between 1200 and 1265 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for Urethane Linkage Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| -N=C=O Asymmetric Stretch | 2250 - 2280 | Indicates presence of unreacted isocyanate; disappears upon reaction completion. spectroscopyonline.com |

| N-H Stretch | 3250 - 3340 | Confirms the presence of the urethane N-H group. spectroscopyonline.com |

| C=O Stretch (Free) | 1720 - 1740 | Carbonyl group not involved in hydrogen bonding. researchgate.netthermofisher.com |

| C=O Stretch (Hydrogen-Bonded) | 1701 - 1720 | Carbonyl group participating in hydrogen bonding, indicating intermolecular association. spectroscopyonline.comresearchgate.net |

| N-H Bend / C-N Stretch (Amide II) | 1520 - 1540 | Characteristic of the urethane linkage. spectroscopyonline.comthermofisher.com |

| C-O Stretch | 1200 - 1265 | Corresponds to the ester-like C-O bond in the urethane group. spectroscopyonline.com |

Raman spectroscopy serves as a valuable complementary technique to FTIR for characterizing urethane systems. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information about nonpolar groups and symmetric vibrations, such as those found in the polymer backbone. haverford.edu

In the context of urethane formation, Raman spectroscopy can also confirm the consumption of the isocyanate reactant by monitoring the disappearance of the -N=C=O band. researchgate.net Although the N-H and C=O vibrations of the urethane group are often weak or invisible in Raman spectra due to their polarity, other bands can confirm the structure. mdpi.com For instance, the C=C stretching from aromatic rings in diisocyanates (if present) can be observed around 1600 cm⁻¹. mdpi.com The presence of CH₂ groups in the isobutyl moiety would be confirmed by C-H bending and stretching vibrations around 1448 cm⁻¹ and in the 2860–2930 cm⁻¹ range, respectively. mdpi.com Raman spectroscopy is also particularly useful for identifying disulfide (S-S) and carbon-sulfur (C-S) bonds in modified polyurethane systems, with characteristic peaks appearing around 498 cm⁻¹ and 640 cm⁻¹, respectively. researchgate.net

Table 2: Key Raman Peaks in the Characterization of Urethane Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| -N=C=O Stretch | ~2270 | Disappearance indicates isocyanate consumption. researchgate.net |

| C-H Bending (CH₂) | ~1448 | Presence of aliphatic groups like the isobutyl chain. mdpi.com |

| C-H Stretching (CH₂, CH₃) | 2860 - 2930 | Confirms aliphatic components of the structure. mdpi.com |

| Aromatic C=C Stretch | ~1600 | Identifies aromatic structures from certain diisocyanates. mdpi.com |

| S-S Stretch | ~498 | Indicates disulfide crosslinks in modified systems. researchgate.net |

| C-S Stretch | ~640 | Indicates carbon-sulfur bonds in modified systems. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, NMR can identify the chemical environment, connectivity, and proximity of atoms, making it essential for the unambiguous structural assignment of isobutyl urethane and its derivatives.

¹³C NMR spectroscopy provides precise information about each unique carbon atom in a molecule. dtic.mil The chemical shift of a carbon atom is highly dependent on its local electronic environment, allowing for the clear identification of different functional groups. uoi.groregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Structure Fragment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Urethane Carbonyl | -NH-C=O-O- | ~157 | Based on typical values for urethane carbonyls. chemicalbook.comchemicalbook.com |

| Isobutyl CH₂ | -NH-CH₂-CH(CH₃)₂ | ~47 | Attached to the electron-withdrawing nitrogen atom. |

| Isobutyl CH | -NH-CH₂-CH(CH₃)₂ | ~28 | Based on analogous structures. chemicalbook.com |

| Isobutyl CH₃ | -NH-CH₂-CH(CH₃)₂ | ~20 | Two equivalent methyl groups. chemicalbook.com |

| Ethyl O-CH₂ | -O-CH₂-CH₃ | ~61 | Based on typical values for ethyl esters/carbamates. chemicalbook.comchemicalbook.com |

| Ethyl CH₃ | -O-CH₂-CH₃ | ~15 | Based on typical values for ethyl esters/carbamates. chemicalbook.comchemicalbook.com |

For hybrid materials that incorporate silicon-containing moieties, such as siloxanes or silsesquioxanes, into a urethane system, ²⁹Si NMR spectroscopy is an indispensable characterization tool. The ²⁹Si nucleus has a wide chemical shift range, making it highly sensitive to the local bonding environment of the silicon atom. unige.ch This allows for the differentiation of silicon atoms based on the number of attached oxygen atoms and organic groups.

The nomenclature used to describe these environments includes M (monofunctional, R₃SiO-), D (difunctional, -R₂SiO-), T (trifunctional, -RSiO-), and Q (quaternary, -SiO-). Each of these structures gives a characteristic signal in the ²⁹Si NMR spectrum. For example, in hybrid urethane-siloxane networks formed using coupling agents like 3-isocyanatopropyltriethoxysilane (B1197299) (ICPTES), T-structures are formed. The degree of condensation of the siloxane network can be evaluated by identifying the relative amounts of T¹ (one Si-O-Si linkage), T² (two Si-O-Si linkages), and T³ (three Si-O-Si linkages) species, which resonate at different chemical shifts. researchgate.net

Table 4: Typical ²⁹Si NMR Chemical Shift Ranges for Siloxane Units in Hybrid Systems

| Silicon Unit | Structure | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| T¹ | RSi(OR')₂(OSi) | -48 to -52 |

| T² | RSi(OR')(OSi)₂ | -55 to -60 |

| T³ | RSi(OSi)₃ | -64 to -70 |

Note: Chemical shifts are approximate and can vary based on the specific R group and solvent. Data compiled from representative studies. researchgate.netresearchgate.net

Scattering and Diffraction Techniques for Microstructural Analysis

While vibrational and NMR spectroscopies provide information at the molecular level, scattering and diffraction techniques are used to investigate the larger-scale, supramolecular structure of materials. For polyurethane systems, which are often semi-crystalline and exhibit microphase separation, these methods are crucial for understanding the material's morphology and its relationship to physical properties.

X-ray Diffraction (XRD), often referred to as Wide-Angle X-ray Diffraction (WAXD) in polymer science, provides information on the crystalline structure within a material. shinshu-u.ac.jpmdpi.com Crystalline regions, such as ordered hard segments in a polyurethane, produce sharp diffraction peaks at specific angles, while amorphous regions produce a broad halo. mdpi.com The position and intensity of these peaks can be used to identify the crystal structure and estimate the degree of crystallinity.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to probe structural features on the nanometer scale (typically 1-100 nm). kpi.uaesrf.fr In segmented polyurethanes, these techniques are ideal for characterizing the microphase-separated morphology, where hard-segment-rich domains are dispersed within a soft-segment matrix. SAXS and SANS experiments can determine key morphological parameters such as the average size of the hard domains, the distance between them (interdomain spacing), and the nature of the interface between the hard and soft phases. mdpi.comkpi.ua For example, analysis of SAXS patterns can reveal whether the hard domains are spherical or cylindrical and how their arrangement changes under mechanical strain. shinshu-u.ac.jpelsevierpure.com

Small-Angle Neutron Scattering (SANS) for Hybrid Polymer Morphologies

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. nist.gov In the context of this compound-based hybrid polymers, SANS is particularly valuable for characterizing the morphology and spatial arrangement of different phases, such as the distribution of inorganic nanoparticles or the phase separation of hard and soft segments. researchgate.netdoaj.org

The technique analyzes the elastic scattering of a neutron beam as it passes through a sample, providing information about structural heterogeneities within the material. researchgate.net For hybrid systems, such as those incorporating isobutyl-functionalized polyhedral oligomeric silsesquioxanes (POSS) into a polyurethane matrix, SANS can elucidate the structure of the POSS-urethane hybrid in solution and during its formation. researchgate.net Studies on similar urethane hybrids have shown that the molecular structure can vary from solvated polymer chains with a radius of gyration (Rg) of approximately 20–40 Å to larger collapsed structures. researchgate.net

In aged polyurethanes, SANS has been used to study the characteristic domain structure of soft and hard segments. doaj.org By analyzing the scattering data, key structural parameters can be determined. For instance, in one study, the domain size, described by the correlation length, was found to be 2.3 nm, with the distance between domains, expressed by a hard-sphere interaction radius, at 8.4 nm. doaj.org These parameters can change significantly with environmental exposure, indicating structural degradation or rearrangement. doaj.org SANS, therefore, provides quantitative data on the nanoscale morphology that governs the macroscopic properties of this compound hybrid materials.

| Parameter | Description | Typical Values (Polyurethane Systems) | Reference |

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer coil or aggregate in solution. | ~20–40 Å (solvated chains) | researchgate.net |

| Correlation Length (ξ) | Represents the average size of the phase-separated domains (e.g., hard or soft segments). | 2.3 - 3.8 nm | doaj.org |

| Hard-Sphere Interaction Radius (RHS) | Describes the average distance between the centers of the domains. | 8.4 - 10.6 nm | doaj.org |

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is a fundamental technique for analyzing the atomic and molecular structure of materials, distinguishing between crystalline and amorphous states. drawellanalytical.com In the study of this compound polymers, XRD provides critical information on the degree of crystallinity, the identification of crystalline phases, and the size of crystallites. researchgate.net

The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad, amorphous halo. The sharp peaks arise from the ordered, crystalline regions where polymer chains are regularly arranged, while the broad halo is characteristic of the disordered, amorphous regions. researchgate.net For polyurethanes, XRD patterns often show broad peaks, indicating a low degree of crystallinity or a predominantly amorphous structure. researchgate.net

| Sample | Key XRD Findings | Interpretation | Reference |

| Pure Polyurethane | Typically shows broad, amorphous halos with some less defined peaks. | Low degree of crystallinity; predominantly amorphous structure. | researchgate.net |

| Polyurethane/Clay Nanocomposite | Appearance of sharp peaks not present in the pure polymer. | Clay particles act as nucleating agents, inducing crystallization of polymer segments. | researchgate.net |

| TPU with Trisilanol Isobutyl POSS | Reduction in crystal size; formation of two distinct crystalline structures at higher POSS concentrations. | POSS incorporation modifies the microstructure and crystallization behavior of the TPU. | researchgate.net |

Surface Analysis and Microscopic Characterization

The surface properties and microscopic morphology of this compound materials are critical for applications such as coatings, adhesives, and biomedical devices. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) provide essential information at the surface and microstructural levels.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental and chemical state composition of the top 5-10 nm of a material's surface. phi.comsurfacesciencewestern.comcarleton.edu For this compound systems, XPS is invaluable for verifying the chemical structure at the surface, detecting contaminants, and understanding surface segregation phenomena. acs.org

An XPS analysis of a polyurethane surface provides quantitative atomic percentages of the elements present (excluding H and He) and high-resolution spectra for individual elements like carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s). eag.com Deconvolution of these high-resolution spectra allows for the identification of specific chemical bonds. For a typical polyurethane, the C 1s spectrum can be resolved into components corresponding to C-C/C-H bonds, C-O (ether or alcohol) bonds, and N-C=O (urethane) linkages. researchgate.net

Studies on various polyurethanes have shown that the surface composition can differ significantly from the bulk, often revealing an enrichment of the more mobile polyether soft segment at the polymer-air interface. acs.orgnih.gov This information is crucial as the surface chemistry dictates properties like wettability, adhesion, and biocompatibility.

| Element (Core Level) | Binding Energy (eV) | Corresponding Functional Group in Urethane | Reference |

| C 1s | ~284.8 eV | C-C, C-H (aliphatic carbon) | researchgate.net |

| ~286.4 eV | C-O (ether/alcohol) | researchgate.net | |

| ~288.8 eV | O=C-O (urethane/ester) | researchgate.net | |

| N 1s | ~400.4 eV | -N-C(=O)- (urethane linkage) | researchgate.net |

| O 1s | ~532.0 - 533.2 eV | C=O and C-O | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. tescan-analytics.comtescan-analytics.com It is widely used to examine the morphology, microstructure, and surface features of polymeric materials, including this compound systems. mdpi.com

SEM analysis can reveal a wealth of information about this compound materials. For neat polymer films, it can show the smoothness or roughness of the surface and the presence of any defects like microcracks. researchgate.netmdpi.com In the case of hybrid materials, such as thermoplastic polyurethanes (TPU) containing trisilanol isobutyl POSS, SEM has been used to demonstrate how the incorporation of POSS promotes strong aggregation and the formation of distinct POSS-rich domains within the polymer matrix. researchgate.net

For polyurethane foams, SEM is essential for characterizing the cellular structure, including pore size, shape, and interconnectivity. mdpi.com When studying material degradation, SEM can visualize morphological changes, such as the formation of a porous structure after hydrolytic degradation. mdpi.com The technique provides direct visual evidence of the material's microstructure, which can be correlated with its physical and mechanical properties.

Thermal Analysis Methodologies for Reaction Monitoring and Material Transitions

Thermal analysis techniques are crucial for characterizing the thermal properties of this compound polymers, including their stability, decomposition behavior, and phase transitions. akjournals.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose. dntb.gov.ua

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram reveals key thermal transitions. For a typical thermoplastic polyurethane, the trace will show a step-like change corresponding to the glass transition temperature (Tg) of the amorphous soft segments, typically below room temperature. netzsch.comdtic.mil At higher temperatures, an endothermic peak may be observed, which corresponds to the melting (Tm) of the crystalline hard segments. netzsch.com DSC is also used to study the kinetics of curing reactions in thermosetting urethane systems. researchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. osti.gov The resulting TGA curve provides information about the thermal stability and decomposition profile of the material. The degradation of polyurethanes is a complex process that often occurs in multiple steps, corresponding to the breakdown of the urethane linkage and other components of the polymer backbone. researchgate.netsrce.hr TGA data can identify the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur, which are critical parameters for determining the material's service temperature range. researchgate.net For example, studies on TPU containing trisilanol isobutyl POSS have utilized TGA and DSC to characterize the effect of the additive on the material's thermal properties. researchgate.net

| Thermal Analysis Technique | Parameter Measured | Information Obtained for this compound Systems | Typical Findings for Polyurethanes | Reference |

| DSC | Heat Flow | Glass Transition Temperature (Tg), Melting Temperature (Tm), Crystallization Temperature (Tc), Curing Kinetics | Tg of soft segments (e.g., -42°C), melting endotherm of hard segments (e.g., 100-210°C) | netzsch.com |

| TGA | Mass Change | Thermal Stability, Decomposition Temperatures, Compositional Analysis | Multi-step degradation pattern. 5% weight loss at ~233°C, 50% weight loss at ~345°C. | researchgate.net |

Computational and Theoretical Chemistry in Isobutyl Urethane Research

Quantum Mechanical Studies of Urethane (B1682113) Formation Pathways

Quantum mechanical (QM) methods are fundamental to understanding the electronic-level details of chemical reactions. By solving approximations of the Schrödinger equation, these techniques elucidate the energetics and structural transformations that occur as reactants convert to products. uni-miskolc.hu

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of urethane formation. scribd.com It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. DFT calculations are employed to map out the potential energy surface of the reaction between an isocyanate and an alcohol, identifying the structures of reactants, transition states, intermediates, and products. mdpi.comresearchgate.net

Research on model systems, such as the reaction of phenyl isocyanate with methanol (B129727) or propanol, provides a blueprint for understanding the formation of isobutyl urethane. mdpi.com These studies show that the reaction can proceed through different pathways, often influenced by catalysts or the solvent environment. mdpi.comresearchgate.net By calculating the energy at each point along the reaction coordinate, a reaction energy profile is constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to occur—which is a key determinant of the reaction rate. mdpi.comresearchgate.net For instance, the uncatalyzed reaction between phenyl isocyanate and methanol has a calculated activation energy barrier of approximately 120.18 kJ/mol. mdpi.com

Various DFT functionals, such as B3LYP and BHandHLYP, have been tested for their efficacy in modeling these reactions. researchgate.net The BHandHLYP functional, in particular, has proven effective in identifying all critical points on the potential energy surface for catalyzed urethane formation. researchgate.net

Table 1: DFT Calculated Relative Energies for a Model Urethane Formation (Phenyl Isocyanate + Methanol)

| Species | Description | Relative Energy (kJ/mol) |

| R | Reactants (Separated) | 0.00 |

| RC | Reactant Complex | -8.22 |

| TS | Transition State | +111.96 |

| P | Product (Urethane) | -90.33 |

Data sourced from G3MP2BHandHLYP composite method calculations, which utilize DFT geometries. mdpi.com

For higher accuracy in energetic predictions, researchers turn to ab initio and composite methods. Composite methods, like the Gaussian-n (Gn) theories, combine results from several high-level ab initio calculations to achieve a final energy value that closely approximates experimental results. nih.gov The G4MP2 method is a prominent example used in urethane research. uni-miskolc.humdpi.comresearchgate.net

These high-accuracy calculations are crucial for refining the energy profiles obtained from DFT. They provide precise values for key thermodynamic properties such as zero-point corrected relative energies (ΔE₀), enthalpies (ΔH), and Gibbs free energies (ΔG). mdpi.comresearchgate.net Studies utilizing G4MP2 have explored the mechanistic details of urethane formation under conditions of excess alcohol or isocyanate. mdpi.comdntb.gov.ua For example, in a model system with excess alcohol, the calculations support a mechanism where an alcohol dimer acts as a shuttle for proton transfer, lowering the activation energy compared to the stoichiometric reaction. mdpi.com In a model for isocyanate excess, a two-step mechanism involving an allophanate (B1242929) intermediate was proposed based on G4MP2 calculations, with a reaction barrier of 62.6 kJ/mol in a THF solvent model. mdpi.comresearchgate.netdntb.gov.ua

Table 2: G4MP2 Thermochemical Properties for Stationary Points in a Model Urethane Reaction

| System | Species | ΔE₀ (kJ/mol) | ΔH(298.15 K) (kJ/mol) | ΔG(298.15 K) (kJ/mol) |

| Alcohol Excess | Reactant Complex | -37.4 | -39.0 | 7.9 |

| Transition State | 83.1 | 82.2 | 148.6 | |

| Product Complex | -123.0 | -123.6 | -60.5 | |

| Isocyanate Excess | Reactant Complex | -13.1 | -14.2 | 43.1 |

| Transition State 1 | 62.6 | 61.6 | 131.6 | |

| Intermediate | 18.2 | 16.4 | 86.6 | |

| Transition State 2 | 49.0 | 47.9 | 108.9 | |

| Product Complex | -78.4 | -79.4 | -18.7 |

Data calculated in THF solvent model. Energies are relative to the respective reactant sets. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

While quantum mechanics excels at describing individual reactions, Molecular Dynamics (MD) simulations are the tool of choice for studying the collective behavior of molecules. dovepress.com MD simulates the motion of atoms and molecules over time based on classical mechanics, using a "force field" to describe the forces between them. researchgate.net

In the context of this compound, MD simulations can provide insights into the liquid-state structure, diffusion, and the interactions that govern its bulk properties. For larger systems like polyurethanes, MD is invaluable for understanding how intermolecular interactions lead to macroscopic phenomena such as microphase separation. researchgate.netacs.org Simulations can model the aggregation of hard segments (containing the urethane groups) and soft segments, which dictates the material's mechanical properties. acs.orgresearchgate.net By tracking the trajectories of thousands of molecules, MD can be used to calculate properties like the radius of gyration and to visualize the formation of complex morphologies. researchgate.netchemrxiv.org

Investigation of Hydrogen Bonding Networks and Their Impact on Urethane Systems

The hydrogen bond—an electrostatic attraction between a hydrogen atom in a polar bond (like N-H) and an electronegative atom (like the C=O oxygen)—is a defining interaction in urethane chemistry. jchemrev.com The N-H group of the urethane linkage acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. These bonds significantly influence the structure, stability, and properties of urethane-containing materials. researchgate.netnih.gov

Quantum mechanical calculations are used to determine the strength of these interactions with high precision. semanticscholar.org For instance, the energy of a hydrogen bond between two urethane groups has been calculated to be around 46.5 kJ/mol. semanticscholar.org This is a relatively strong interaction that promotes the self-association of urethane molecules. Computational studies have compared the energies of various hydrogen bonds that can form in polyurethane systems, such as urethane-urethane, urethane-ether, and urethane-ester, providing a quantitative basis for understanding competitive interactions. semanticscholar.org MD simulations complement this by showing the dynamic nature of these hydrogen bond networks, including their formation, breakage, and exchange over time, which is crucial for processes like self-healing in some polyurethane elastomers. rsc.org

Prediction of Reactivity and Selectivity in Urethane Synthesis Reactions

Computational chemistry provides powerful tools for predicting the reactivity of different isocyanates and alcohols and the selectivity of their reactions. The structure of the reactants plays a critical role; for example, aromatic isocyanates are generally more reactive than aliphatic isocyanates due to electronic effects. poliuretanos.net Steric hindrance around the isocyanate group or the hydroxyl group can significantly reduce reactivity. poliuretanos.netkuleuven.be

DFT calculations can quantify these effects. By comparing the activation energies for the reaction of a single alcohol with various isocyanates, a reactivity scale can be established. Similarly, the selectivity of an isocyanate in a mixture of alcohols (e.g., primary vs. secondary) or in the presence of competing nucleophiles like water can be assessed. nih.govresearchgate.net This is particularly important in industrial applications, such as the formation of polyurethane foams, where the reaction of isocyanate with water (the blowing agent) competes with the polymerization reaction with a polyol. researchgate.netosti.gov Computational models help in designing catalyst systems that selectively promote the desired urethane-forming reaction over side reactions. researchgate.net

Development of Computational Models for Complex Urethane Structures and Reactions

Building on the fundamental methods described above, researchers are developing sophisticated, multi-scale models to simulate complex urethane-based systems and processes. fraunhofer.de These models can bridge the gap from molecular interactions to macroscopic properties and behaviors.

For complex structures like polyurethane foams, computational models have been created to simulate the entire foaming process. These models couple the kinetics of polymerization and blowing reactions with fluid dynamics and heat transfer equations to predict foam growth, cell structure, and temperature distribution. osti.govfraunhofer.de For solid thermoplastic polyurethanes (TPUs), visco-hyperelastic computational models are being developed to predict their complex mechanical responses, such as nonlinear elasticity and strain-rate dependency, which is crucial for engineering applications. spiedigitallibrary.orgresearchgate.net These advanced models often integrate data from quantum mechanics, atomistic MD simulations, and experimental characterization to create a comprehensive and predictive framework for designing new urethane materials. spiedigitallibrary.orgresearchgate.net

Advanced Analytical Methodologies for Isobutyl Urethane and Its Precursors

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods are indispensable tools for the separation and quantification of isobutyl urethane (B1682113) and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of chemical reactions in real-time. chromatographyonline.com In the synthesis of urethanes, HPLC can be used to track the consumption of reactants, such as isocyanates and alcohols, and the formation of the urethane product. chromatographyonline.combridgewater.edu Ultrahigh-Performance Liquid Chromatography (UHPLC) has emerged as a particularly effective tool, offering rapid analysis with cycle times as low as 1.5 minutes, which allows for real-time quantitative insights into reaction kinetics. chromatographyonline.com

For the analysis of urethanes, reverse-phase HPLC methods are commonly employed. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comneuroquantology.com The detection is often carried out using a UV detector. bridgewater.edu The choice of mobile phase composition is critical and can be optimized to achieve the best separation of reactants, intermediates, and products. sepscience.com

Table 1: Illustrative HPLC Parameters for Urethane Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | C18, 250mm x 4.6mm, 5µm |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Gas Chromatography (GC) for Volatile Species and Impurity Analysis

Gas Chromatography is a vital technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying impurities in isobutyl urethane and its precursors. thermofisher.comresearchgate.net When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the separation and identification of unknown compounds. creative-biolabs.comchromatographyonline.com

In the context of urethane synthesis, GC can be used to detect and quantify residual starting materials, solvents, and volatile byproducts. kelid1.ir For instance, headspace GC-MS is a method used for the analysis of volatile organic compounds (VOCs) emitted from polyurethane foams. researchgate.net Pyrolysis-GC/MS is another specialized technique where the polymer is heated to high temperatures to break it down into smaller, volatile fragments that can be analyzed by GC-MS to determine the original monomers used in its synthesis. ingenieria-analitica.comnih.gov

Table 2: Example GC Parameters for Impurity Analysis in Urethane Precursors

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50°C to 320°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Split or Splitless |

Advanced Impurity Profiling and Characterization Techniques in Urethane Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and chemical manufacturing, aimed at the detection, identification, and quantification of impurities. thermofisher.combiomedres.usresearchgate.net In urethane synthesis, impurities can arise from starting materials, side reactions, or degradation products. campoly.com These impurities can affect the final product's quality, stability, and performance.

Advanced analytical techniques are employed for comprehensive impurity profiling. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly valuable. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly effective for identifying and characterizing non-volatile impurities. nih.gov It provides molecular weight and structural information, which is crucial for the unambiguous identification of unknown compounds. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) : As mentioned earlier, GC-MS is the cornerstone for the analysis of volatile and semi-volatile impurities. creative-biolabs.com High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, enabling the determination of elemental compositions of unknown impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the structural elucidation of isolated impurities. creative-biolabs.com It provides detailed information about the chemical environment of atoms within a molecule, allowing for definitive structure confirmation.

The process of impurity profiling involves a systematic approach to ensure that all potential impurities are detected and characterized. researchgate.net

Method Development, Validation, and Robustness Studies for Urethane Analysis

The development and validation of analytical methods are essential to ensure that they are reliable, reproducible, and fit for their intended purpose. jfda-online.comijcrt.org Method validation is a formal process that provides documented evidence that a method does what it is intended to do. jfda-online.com

Key parameters evaluated during method validation, in accordance with guidelines from organizations like the International Council for Harmonisation (ICH), include: nih.gov

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. jfda-online.com

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. neuroquantology.com

Accuracy : The closeness of the test results obtained by the method to the true value. ijcrt.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcrt.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. chromatographyonline.comchromatographyonline.com

Robustness testing is a critical part of method development and validation. chromatographyonline.comnih.gov It involves systematically varying parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use. sepscience.com

Table 3: Factors Investigated in a Typical HPLC Method Robustness Study

| Factor | Variation |

|---|---|

| Mobile Phase Composition | ± 2% organic solvent |

| pH of Aqueous Phase | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 0.1 mL/min |

| Wavelength | ± 2 nm |

Application of Analytical Quality by Design (AQbD) Principles in Urethane Research

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. veeprho.comresearchgate.net It aims to build quality into the method from the outset, rather than relying on testing to ensure quality. veeprho.com The goal of AQbD is to develop robust and reliable methods that consistently meet their intended performance requirements throughout their lifecycle. americanpharmaceuticalreview.com

The AQbD process involves several key steps: pharm-int.comfiocruz.br

Defining the Analytical Target Profile (ATP) : This is a prospective summary of the performance requirements of the analytical method. mdpi.com

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs) : CQAs are the properties of the analytical output that must be controlled, while CMPs are the method parameters that can affect the CQAs. veeprho.comresearchgate.net

Risk Assessment : Tools like Failure Mode and Effects Analysis (FMEA) are used to identify and rank parameters that could impact method performance. pharm-int.com

Method Optimization using Design of Experiments (DoE) : DoE is used to systematically study the effects of CMPs on CQAs and to identify the optimal operating conditions. researchgate.net

Defining the Method Operable Design Region (MODR) : The MODR is a multidimensional space of method parameters within which the method is known to perform robustly. nih.gov

Establishing a Control Strategy : This involves defining procedures and controls to ensure the method remains in a state of control throughout its lifecycle. fiocruz.br

By applying AQbD principles, researchers can develop a deep understanding of the analytical method, leading to more robust, efficient, and flexible methods for the analysis of this compound and its precursors. americanpharmaceuticalreview.commdpi.com This proactive approach helps to minimize method failures and ensures the consistent delivery of high-quality analytical data. nih.gov

Environmental Fate, Degradation Pathways, and Sustainability Aspects of Urethane Based Materials

Urethane-based materials, particularly polyurethanes (PUs), are integral to a vast array of applications due to their versatile properties. However, their widespread use has raised significant environmental concerns regarding their end-of-life management. This article explores the environmental fate, degradation pathways, and sustainability aspects of these materials, with a focus on the chemical recycling, biodegradation, and sustainable production of polymers containing urethane (B1682113) linkages.

Future Research Directions and Emerging Trends in Isobutyl Urethane Chemistry

Development of Novel Synthetic Methodologies and Advanced Catalyst Design

While the synthesis of isobutyl urethane (B1682113) and other polyurethanes is a well-established field, significant opportunities for innovation persist, especially in creating more sustainable and efficient production methods. A prominent trend is the shift towards non-isocyanate polyurethanes (NIPUs) to avert the use of hazardous materials like phosgene (B1210022) and isocyanates. acs.orgacs.org Research is increasingly focused on alternative routes such as the polyaddition reaction between cyclic carbonates and amines, which is considered one of the most promising methods for obtaining NIPUs. acs.orgresearchgate.net This approach is advantageous due to its solvent-free nature, resistance to chemical degradation, and the ability to be cured under various conditions. researchgate.net

Advanced catalyst design is central to these novel synthetic strategies.

Catalyst Development: A variety of catalysts are being explored to facilitate urethane synthesis. For instance, zinc salts like Zn(OAc)2 have proven effective for the direct synthesis of carbamates from amines, CO2, and silicate (B1173343) esters, with yields reaching up to 96%. nih.gov The catalytic activity can be enhanced by adding N-donor ligands. nih.gov Additionally, polymer-supported catalysts, such as DBU on polystyrene (PS-DBU), are being developed for the synthesis of organic carbamates under mild conditions, allowing for catalyst recovery and reuse. chemistryviews.org Research also investigates the use of metal oxides like ZnO and Bi2O3 for the catalytic cracking of model carbamates to produce isocyanates, a key component in polyurethane production. mdpi.com

Renewable Feedstocks: A significant push is being made towards utilizing renewable feedstocks to lessen the environmental impact. bezwadabiomedical.com The synthesis of polyurethanes from bio-based resources like vegetable oils (e.g., castor, soybean, palm oil), lignins, and tannins is a key area of research. bezwadabiomedical.comevolutionoftheprogress.commdpi.com These bio-based polyurethanes not only have a smaller carbon footprint but also exhibit potential for biodegradability. bezwadabiomedical.comevolutionoftheprogress.com